molecular formula C15H14O2 B6377643 4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1111129-30-6

4-Hydroxy-3',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6377643
CAS No.: 1111129-30-6
M. Wt: 226.27 g/mol
InChI Key: WFLVPLYBHUXMGY-UHFFFAOYSA-N
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Description

4-Hydroxy-3’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure that includes a biphenyl core substituted with hydroxyl, methyl, and aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of Hydroxyl and Methyl Groups: The hydroxyl and methyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formylation: The aldehyde group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products

    Oxidation: 4-Hydroxy-3’,5’-dimethyl-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-Hydroxy-3’,5’-dimethyl-[1,1’-biphenyl]-3-methanol.

    Substitution: 4-Alkoxy-3’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde.

Scientific Research Applications

4-Hydroxy-3’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The biphenyl core provides a rigid structure that can fit into specific binding sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-dimethylbenzoic acid
  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
  • 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one

Uniqueness

4-Hydroxy-3’,5’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-5-11(2)7-13(6-10)12-3-4-15(17)14(8-12)9-16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLVPLYBHUXMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685067
Record name 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-30-6
Record name 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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